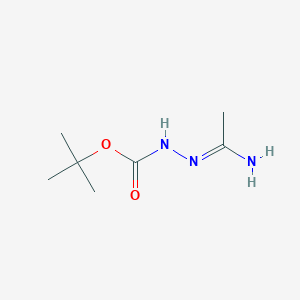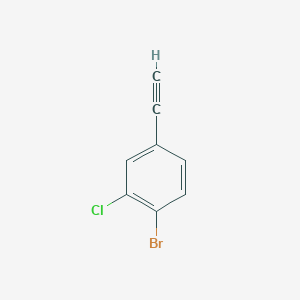
1-Bromo-2-chloro-4-ethynylbenzene
描述
1-Bromo-2-chloro-4-ethynylbenzene is an organic compound with the molecular formula C8H4BrCl. It is characterized by the presence of a bromine atom, a chlorine atom, and an ethynyl group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethynylbenzene. The process typically starts with the bromination of 4-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar halogenation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The industrial methods also focus on minimizing by-products and maximizing the efficiency of the halogenation reactions.
化学反应分析
Types of Reactions: 1-Bromo-2-chloro-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The reactions of this compound typically yield products such as substituted benzene derivatives, coupled aromatic compounds, and various oxidized or reduced forms of the original molecule.
科学研究应用
1-Bromo-2-chloro-4-ethynylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials due to its reactive functional groups.
作用机制
The mechanism by which 1-bromo-2-chloro-4-ethynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the ethynyl group forms new carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-Bromo-2-chloro-4-ethynylbenzene can be compared with other halogenated ethynylbenzenes, such as:
1-Bromo-4-ethynylbenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-4-ethynylbenzene:
1-Bromo-2-iodo-4-ethynylbenzene: Contains an iodine atom instead of chlorine, resulting in different reactivity patterns.
The uniqueness of this compound lies in its combination of bromine, chlorine, and ethynyl groups, which provide a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
1-bromo-2-chloro-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUQDPOZXACHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
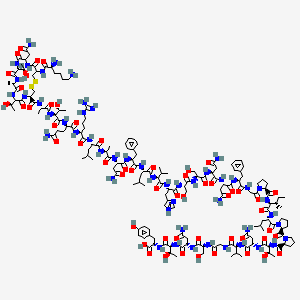

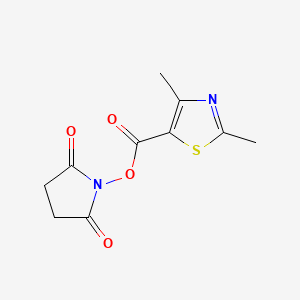

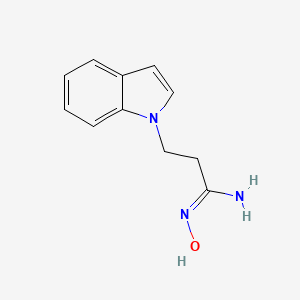
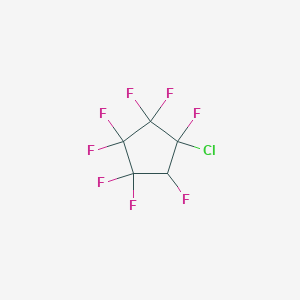
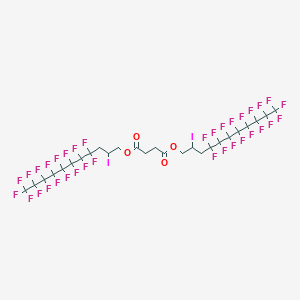
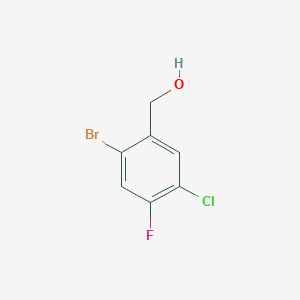
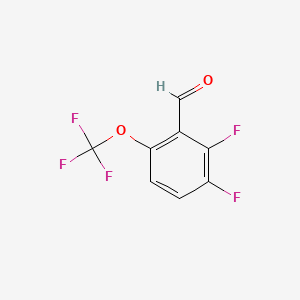

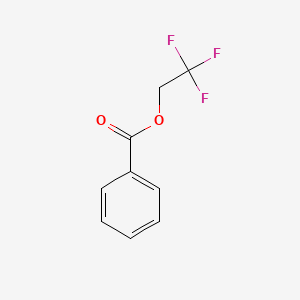
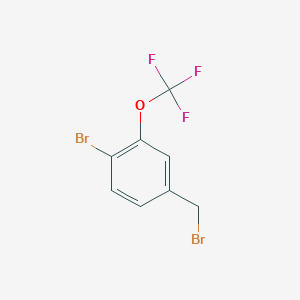
![2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl](/img/structure/B8064471.png)
